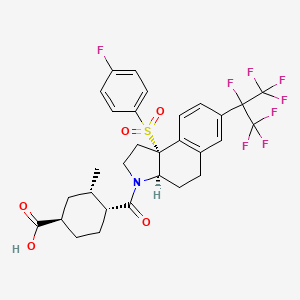

BMS-986251

Description

Propriétés

Numéro CAS |

2041841-30-7 |

|---|---|

Formule moléculaire |

C30H29F8NO5S |

Poids moléculaire |

667.6 g/mol |

Nom IUPAC |

(1R,3S,4R)-4-[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indole-3-carbonyl]-3-methylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C30H29F8NO5S/c1-16-14-18(26(41)42)2-9-22(16)25(40)39-13-12-27(45(43,44)21-7-5-20(31)6-8-21)23-10-4-19(15-17(23)3-11-24(27)39)28(32,29(33,34)35)30(36,37)38/h4-8,10,15-16,18,22,24H,2-3,9,11-14H2,1H3,(H,41,42)/t16-,18+,22+,24+,27+/m0/s1 |

Clé InChI |

JQORWGARJVSRBA-QOTTZFGFSA-N |

SMILES isomérique |

C[C@H]1C[C@@H](CC[C@H]1C(=O)N2CC[C@@]3([C@H]2CCC4=C3C=CC(=C4)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C5=CC=C(C=C5)F)C(=O)O |

SMILES canonique |

CC1CC(CCC1C(=O)N2CCC3(C2CCC4=C3C=CC(=C4)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C5=CC=C(C=C5)F)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of BMS-986251 in Th17 Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986251 is a potent and selective small molecule inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). RORγt is the master transcriptional regulator of T helper 17 (Th17) cell differentiation, a critical pathway in the pathogenesis of various autoimmune diseases, including psoriasis. By binding to RORγt, this compound effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells and consequently inhibits the production of key pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22. Preclinical studies demonstrated the efficacy of this compound in animal models of psoriasis. However, the clinical development of this compound was discontinued due to safety concerns, specifically the observation of thymic lymphomas in a preclinical carcinogenicity study. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction to RORγt and Th17 Cells in Autoimmunity

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine IL-17.[1] The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, including TGF-β and IL-6, and is critically dependent on the activation of the transcription factor RORγt.[2] Once differentiated, Th17 cells produce a range of inflammatory mediators, including IL-17A, IL-17F, IL-21, and IL-22, which play a central role in the inflammatory cascade of several autoimmune diseases.[1][3] In psoriasis, the IL-23/IL-17 axis is a key pathogenic pathway, making RORγt an attractive therapeutic target for the development of small molecule inhibitors.[4]

Molecular Mechanism of Action of this compound

This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this compound binds to the ligand-binding domain and stabilizes an inactive conformation of the receptor. This prevents the recruitment of co-activators necessary for gene transcription.

The primary molecular consequence of this compound binding to RORγt is the inhibition of RORγt-mediated transcription of target genes. This directly impacts the differentiation program of Th17 cells and their capacity to produce pro-inflammatory cytokines.

Inhibition of Th17 Differentiation and Cytokine Production

By suppressing RORγt activity, this compound effectively blocks the differentiation of naïve CD4+ T cells into the Th17 lineage. This leads to a significant reduction in the population of pathogenic Th17 cells. Consequently, the production and secretion of key Th17-associated cytokines are diminished. These cytokines include:

-

IL-17A and IL-17F: Signature cytokines of Th17 cells that are potent inducers of inflammation and are highly expressed in psoriatic lesions.

-

IL-22: A cytokine that promotes keratinocyte hyperproliferation in psoriasis.

-

GM-CSF: A cytokine that contributes to the inflammatory environment.

The inhibition of these cytokines alleviates the inflammatory cascade that drives the pathogenesis of diseases like psoriasis.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Parameter | Value | Reference |

| RORγt GAL4 Assay | EC50 | 12 nM | |

| Human Whole Blood IL-17 Inhibition Assay | EC50 | 24 nM | |

| RORα GAL4 Assay | EC50 | >10 µM | |

| RORβ GAL4 Assay | EC50 | >10 µM |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Administration | T1/2 (h) | CL (mL/min•kg) | Vss (L/kg) | Cmax (µM) | AUC (µM•h) | Reference |

| Mouse | IV (2 mg/kg) | 7.7 | 2.7 | 1.9 | - | - | |

| Mouse | PO (4 mg/kg) | - | - | - | 4.8 | 37 | |

| Rat | IV | 11 | 1.3 | 1.25 | - | - | |

| Rat | PO | - | - | - | 4.7 | 64 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the preclinical evaluation of RORγt inhibitors like this compound.

In Vitro Th17 Differentiation from Naïve CD4+ T Cells

This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells, a fundamental assay for testing the inhibitory effect of compounds like this compound.

Materials:

-

Naïve CD4+ T cell isolation kit (mouse or human)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 and Anti-CD28 antibodies

-

Recombinant human/mouse IL-6

-

Recombinant human/mouse TGF-β1

-

Anti-IFN-γ and Anti-IL-4 neutralizing antibodies

-

This compound or other test compounds

-

96-well cell culture plates

Procedure:

-

Isolate naïve CD4+ T cells from splenocytes (mouse) or PBMCs (human) using a negative selection kit according to the manufacturer's instructions.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the plate twice with sterile PBS.

-

Resuspend the isolated naïve CD4+ T cells in culture medium at a concentration of 1 x 10^6 cells/mL.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

-

Prepare the Th17 differentiation cocktail containing IL-6 (e.g., 20 ng/mL), TGF-β1 (e.g., 1-5 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL) in the culture medium.

-

Add the test compound (this compound) at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Add the cell suspension to the antibody-coated plate.

-

Add the Th17 differentiation cocktail to the wells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, collect the supernatant for cytokine analysis (e.g., ELISA or CBA for IL-17A) and the cells for flow cytometric analysis of intracellular IL-17A and RORγt expression.

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is widely used to assess the efficacy of anti-psoriatic compounds.

Materials:

-

BALB/c or C57BL/6 mice (6-8 weeks old)

-

Imiquimod cream (5%)

-

This compound formulated for oral administration

-

Calipers for measuring ear thickness

-

Scoring system for erythema and scaling

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

On day 0, shave the dorsal skin of the mice.

-

Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and one ear for 5-7 consecutive days.

-

Administer this compound orally at the desired doses once or twice daily, starting from day 0 until the end of the experiment. A vehicle control group should be included.

-

Monitor the mice daily for body weight, ear thickness (measured with calipers), and skin inflammation.

-

Score the severity of skin inflammation on the back based on erythema, scaling, and thickness (e.g., on a scale of 0 to 4 for each parameter).

-

At the end of the study, euthanize the mice and collect skin and ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Spleens can be harvested for analysis of immune cell populations by flow cytometry. Skin tissue can be homogenized for cytokine measurement.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in Th17 cell differentiation and the mechanism of action of this compound.

Caption: Th17 Cell Differentiation Signaling Pathway.

Caption: Mechanism of Action of this compound.

Conclusion and Future Perspectives

This compound is a well-characterized RORγt inverse agonist that potently inhibits Th17 cell differentiation and function. Its mechanism of action provides a clear rationale for its potential therapeutic use in autoimmune diseases driven by the IL-17 pathway. The preclinical data demonstrated promising efficacy in models of psoriasis.

However, the discontinuation of its clinical development due to the emergence of thymic lymphomas in preclinical safety studies highlights a significant challenge for targeting RORγt. This adverse effect is likely linked to the essential role of RORγt in thymocyte development and survival.

For researchers and drug development professionals, the story of this compound serves as a critical case study. While the therapeutic target remains highly relevant, future efforts to develop RORγt inhibitors must focus on achieving a therapeutic window that separates the desired anti-inflammatory effects from on-target toxicities in the thymus. Strategies may include developing tissue-specific inhibitors, compounds with different binding kinetics, or intermittent dosing regimens. Understanding the detailed molecular interactions and downstream consequences of RORγt inhibition will be paramount to advancing safer and more effective oral therapies for Th17-mediated autoimmune diseases.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]

The Discovery and Development of BMS-986251: A Potent and Selective RORγt Inverse Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 25, 2025

Executive Summary

BMS-986251 is a potent, selective, and orally active inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a nuclear hormone receptor and a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. The development of small molecule inhibitors of RORγt, such as this compound, represents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting RORγt

Retinoic acid-related orphan receptor gamma t (RORγt) is a critical transcription factor that governs the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] The IL-23/IL-17 axis is a well-established pathway in the pathophysiology of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][4] Biologics that target this pathway have demonstrated significant clinical efficacy.[2] Consequently, the development of orally available small molecule inhibitors of RORγt has been an area of intense research to offer an alternative to injectable monoclonal antibodies.

RORγt inverse agonists are a class of compounds that bind to the RORγt receptor and stabilize it in an inactive conformation. This prevents the recruitment of coactivators and promotes the binding of corepressors, leading to the suppression of RORγt-mediated gene transcription and a reduction in the production of IL-17 and other pro-inflammatory cytokines.

The Discovery of this compound

This compound emerged from a drug discovery program at Bristol Myers Squibb aimed at identifying potent and selective RORγt inverse agonists with favorable pharmacokinetic properties. The discovery process involved the design, synthesis, and evaluation of novel tricyclic analogues. Through structure-activity relationship (SAR) studies and computer-assisted drug design, researchers optimized the potency and overall profile of a lead series of compounds.

An X-ray crystal structure of an earlier compound in the series bound to RORγt revealed that the cyclohexane ring of the molecule was in close proximity to helix 5 of the receptor. This observation led to the hypothesis that substitutions on the cyclohexane ring could lead to favorable interactions with lipophilic amino acid residues in this region, thereby improving affinity. This rational design approach culminated in the identification of compound 5, later designated as this compound, which demonstrated a superior overall profile.

Mechanism of Action

This compound functions as a potent and selective inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, it induces a conformational change that prevents the transcriptional activation of target genes. This leads to a dose-dependent inhibition of IL-17 production by Th17 cells.

The signaling pathway affected by this compound is central to the inflammatory cascade in Th17-mediated autoimmune diseases.

Preclinical Pharmacology and Pharmacokinetics

This compound has demonstrated potent activity in a range of in vitro and in vivo preclinical models.

In Vitro Activity

The in vitro potency of this compound was assessed in a RORγt GAL4 reporter assay and a human whole blood assay measuring IL-17 inhibition.

| Assay | Parameter | Value | Reference |

| RORγt GAL4 Assay | EC50 | 12 nM | |

| Human Whole Blood (IL-17) | EC50 | 24 nM |

This compound exhibited high selectivity for RORγt over other ROR family members (RORα and RORβ) and other nuclear receptors.

In Vivo Efficacy

The efficacy of this compound was evaluated in mouse models of psoriasis, including the acanthosis model and the imiquimod-induced skin inflammation model. In these models, oral administration of this compound led to a robust and dose-dependent reduction in skin inflammation, comparable to positive controls. Specifically, it significantly reduced imiquimod-induced skin thickening at doses of 2, 7, and 20 mg/kg administered twice daily.

Pharmacokinetics

Pharmacokinetic studies were conducted in mice and rats to evaluate the drug's profile.

| Species | Route | T1/2 (h) | CL (mL/min·kg) | Vss (L/kg) | Cmax (µM) | AUC (µM·h) | Reference |

| Mouse | IV | 7.7 | 2.7 | 1.9 | - | - | |

| Mouse | PO | - | - | - | 4.8 | 37 | |

| Rat | IV | 11 | 1.3 | 1.25 | - | - | |

| Rat | PO | - | - | - | 4.7 | 64 |

This compound demonstrated excellent oral bioavailability and metabolic stability across species.

Clinical Development and Discontinuation

This compound advanced into clinical development with a Phase 1/2 study (NCT03329885) designed to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with moderate-to-severe psoriasis. However, the trial was terminated. The termination was linked to safety concerns arising from a preclinical study, where the development of thymic lymphomas was observed in a 6-month rasH2-Tg mouse carcinogenicity study at doses of 5 and 25 mg/kg. This finding highlighted a significant safety challenge for the development of RORγt inverse agonists, as RORγt plays a role in thymocyte maturation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are outlined below.

RORγt GAL4 Reporter Assay

This cell-based assay is used to determine the inverse agonist activity of compounds on RORγt-mediated transcription.

Protocol:

-

Cell Seeding: HEK293T cells are cultured to 70-80% confluency and then seeded into 96-well plates.

-

Transfection: The cells are co-transfected with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 upstream activating sequence.

-

Compound Addition: After an incubation period to allow for plasmid expression, serial dilutions of this compound are added to the wells.

-

Incubation: The plates are incubated for 16-24 hours to allow the compound to interact with the RORγt-LBD fusion protein and affect luciferase expression.

-

Luminescence Reading: A luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a plate reader. The inverse agonist activity is determined by the compound's ability to decrease the luciferase signal.

Human Whole Blood IL-17 Assay

This ex vivo assay measures the ability of a compound to inhibit the production of IL-17 in human whole blood.

Protocol:

-

Blood Collection: Freshly drawn human whole blood is collected in heparinized tubes.

-

Compound Pre-incubation: Aliquots of the whole blood are pre-incubated with various concentrations of this compound.

-

Stimulation: The blood is then stimulated with a cocktail of cytokines (e.g., IL-2 and IL-23) or other stimuli (e.g., anti-CD3/anti-CD28 antibodies) to induce T-cell activation and IL-17 production.

-

Incubation: The samples are incubated for a specified period (e.g., 24-48 hours) at 37°C.

-

Plasma Separation: After incubation, the plasma is separated by centrifugation.

-

IL-17 Quantification: The concentration of IL-17 in the plasma is measured using a sensitive immunoassay, such as an ELISA or HTRF assay.

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is widely used to screen for anti-psoriatic drugs.

Protocol:

-

Acclimatization: C57BL/6 mice are acclimatized to the laboratory conditions.

-

Induction of Psoriasis-like Inflammation: A daily topical dose of imiquimod cream (typically 5%) is applied to the shaved backs and/or ears of the mice for several consecutive days (e.g., 5-7 days).

-

Treatment: this compound or a vehicle control is administered orally to the mice, often starting on the same day as the imiquimod application.

-

Assessment of Inflammation: The severity of the skin inflammation is assessed daily by measuring parameters such as ear thickness, skin erythema (redness), and scaling. A Psoriasis Area and Severity Index (PASI) score can be adapted for this purpose.

-

Histological and Cytokine Analysis: At the end of the study, skin samples can be collected for histological analysis to assess epidermal thickening (acanthosis) and immune cell infiltration. Cytokine levels in the skin or systemically can also be measured.

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and selective RORγt inverse agonist that demonstrated significant promise in preclinical models of autoimmune disease. Its discovery and development have provided valuable insights into the therapeutic potential of targeting the RORγt pathway with small molecules. However, the safety concerns that led to the termination of its clinical development underscore the challenges associated with modulating this key immunological transcription factor. Future efforts in the development of RORγt inverse agonists will need to focus on identifying compounds with a wider therapeutic window and a reduced risk of off-target effects, particularly those related to thymocyte development and function. The exploration of partial inverse agonists or compounds with different chemical scaffolds may offer avenues to mitigate these risks. Despite the setback with this compound, the targeting of RORγt remains an attractive strategy for the treatment of a range of inflammatory and autoimmune disorders.

References

BMS-986251: A Technical Deep Dive into IL-17 Pathway Inhibition via RORγt Inverse Agonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-986251, a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). This compound was under investigation for the treatment of autoimmune diseases, particularly psoriasis, by targeting the interleukin-17 (IL-17) signaling pathway. Despite its promising preclinical profile, the development of this compound was discontinued due to safety concerns observed in preclinical toxicology studies. This document details the molecule's mechanism of action, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the associated biological pathways and experimental workflows.

Core Mechanism of Action: RORγt Inverse Agonism

This compound functions as an inverse agonist of RORγt, a nuclear hormone receptor that acts as the master transcription factor for the differentiation of T helper 17 (Th17) cells.[1] Th17 cells are a subset of T helper cells that play a critical role in the inflammatory cascade by producing pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[1][2]

In its active state, RORγt binds to specific DNA sequences to drive the expression of genes essential for Th17 cell differentiation and function. Inverse agonists, unlike antagonists which simply block agonist binding, bind to the receptor and stabilize it in an inactive conformation.[1] This action of this compound prevents the recruitment of coactivators necessary for gene transcription, thereby suppressing the differentiation of Th17 cells and the subsequent production of IL-17 and other pro-inflammatory cytokines.[1] This targeted inhibition of the IL-23/IL-17 axis forms the basis of its therapeutic potential in Th17-mediated autoimmune diseases like psoriasis.

Quantitative Data Summary

The following tables summarize the key in vitro potency, selectivity, and in vivo efficacy data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Target | Assay Type | Cell Line | Value | Reference |

| RORγt | GAL4 Reporter Assay | Jurkat | EC50: 12 nM | |

| IL-17 Production | Human Whole Blood Assay | - | EC50: 24 nM | |

| RORα | GAL4 Reporter Assay | - | IC50: >10,000 nM | |

| RORβ | GAL4 Reporter Assay | - | IC50: >10,000 nM | |

| PXR | - | - | IC50: >5,000 nM | |

| LXRα | - | - | IC50: >7,500 nM | |

| LXRβ | - | - | IC50: >7,500 nM |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Psoriasis

| Model | Animal Strain | Dosing | Key Finding | Reference |

| Imiquimod-Induced Skin Inflammation | C57BL/6 mice | 2, 7, and 20 mg/kg BID (oral) | Significant, dose-dependent reduction in skin thickening. Efficacy at 20 mg/kg was comparable to an anti-mouse IL-23 antibody. | |

| IL-23-Induced Acanthosis | C57BL/6 female mice | Not specified | Robust efficacy comparable to a positive control. | |

| IL-2/IL-23 Stimulated Pharmacodynamic Model | Not specified | Not specified | Dose-dependent reduction of IL-17F production. |

Table 3: Preclinical Toxicology Findings for this compound

| Study Type | Animal Model | Doses | Key Finding | Reference |

| 6-Month Carcinogenicity Study | rasH2-Tg mice | 5, 25, or 75 mg/kg (once daily, oral) | Increased incidence of thymic lymphomas at mid and high doses. |

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are based on established methodologies and reflect the likely procedures used in the evaluation of this compound.

RORγt GAL4 Reporter Assay

This assay is designed to measure the ability of a compound to act as an inverse agonist on the RORγt ligand-binding domain (LBD).

Objective: To determine the EC50 value of this compound for the inhibition of RORγt activity.

Methodology:

-

Cell Line: Jurkat cells stably co-transfected with two plasmids:

-

An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the RORγt LBD.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Cell Culture: Jurkat reporter cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells are seeded into 96-well plates.

-

This compound is serially diluted and added to the cells.

-

Cells are incubated for a defined period (e.g., 24 hours) to allow for compound interaction and reporter gene expression.

-

A luciferase substrate is added to the wells.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis: The EC50 value is calculated from the dose-response curve of luminescence inhibition.

Human Whole Blood IL-17 Inhibition Assay

This ex vivo assay measures the ability of a compound to inhibit the production of IL-17 from stimulated immune cells in a physiologically relevant matrix.

Objective: To determine the EC50 value of this compound for the inhibition of IL-17 production in human whole blood.

Methodology:

-

Sample: Freshly drawn human whole blood from healthy donors.

-

Stimulation: The blood is stimulated with a cocktail of reagents known to induce Th17 differentiation and IL-17 production (e.g., anti-CD3/anti-CD28 antibodies, IL-23, and IL-1β).

-

Assay Procedure:

-

Whole blood is aliquoted into 96-well plates.

-

This compound is serially diluted and added to the blood samples.

-

The plates are incubated for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

Plasma is separated by centrifugation.

-

-

IL-17 Quantification: The concentration of IL-17 in the plasma is measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC50 value is determined from the dose-response curve of IL-17 inhibition.

Imiquimod-Induced Psoriasis Model in Mice

This in vivo model is a widely used preclinical model that recapitulates many of the key features of human psoriasis.

Objective: To evaluate the in vivo efficacy of this compound in a psoriasis-like skin inflammation model.

Methodology:

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Psoriasis: A daily topical application of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for several consecutive days.

-

Treatment: this compound is administered orally at various doses. A vehicle control and a positive control (e.g., an anti-IL-23 antibody) are included.

-

Efficacy Readouts:

-

Skin Thickness: Ear and back skin thickness are measured daily using a caliper.

-

Psoriasis Area and Severity Index (PASI): A modified PASI score is used to assess erythema (redness), scaling, and induration (thickness) of the skin lesions.

-

Histology: Skin biopsies are collected at the end of the study for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Gene Expression: mRNA levels of key cytokines (e.g., IL-17A, IL-17F, IL-22) in the skin can be quantified by RT-qPCR.

-

-

Data Analysis: Statistical analysis is performed to compare the treatment groups with the control groups.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: IL-17 signaling pathway and the mechanism of action of this compound.

Caption: Workflow for the RORγt GAL4 reporter assay.

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.

Clinical Development and Discontinuation

This compound advanced to a Phase 1/2 clinical trial (NCT03329885) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with moderate-to-severe psoriasis. However, the development program was terminated. The discontinuation was prompted by findings from a 6-month preclinical carcinogenicity study in rasH2-Tg mice, which revealed an increased incidence of thymic lymphomas at mid and high doses of this compound. This adverse finding was considered a significant safety risk, leading to the cessation of further clinical development. Detailed clinical efficacy and safety data from the terminated trial have not been extensively published.

Conclusion

This compound is a well-characterized, potent, and selective RORγt inverse agonist that demonstrated significant promise in preclinical models of psoriasis through its targeted inhibition of the IL-17 pathway. However, the emergence of a significant safety signal in preclinical toxicology studies, specifically the induction of thymic lymphomas, led to the discontinuation of its development. The case of this compound serves as a critical case study in drug development, highlighting the challenges of translating potent pharmacology into a safe and effective therapy, particularly when targeting fundamental components of the immune system. The data and methodologies presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of immunology and drug discovery.

References

Preclinical Profile of BMS-986251: A RORγt Inverse Agonist for Psoriasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on BMS-986251, a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). Psoriasis is a chronic, immune-mediated inflammatory disease where the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a key pathogenic pathway.[1] RORγt serves as the master transcription factor for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17.[2] Consequently, inhibiting RORγt has been an attractive therapeutic strategy for psoriasis.[2] this compound was developed as an oral small molecule to target this pathway. While its clinical development was discontinued, the preclinical data generated provide valuable insights into the therapeutic potential and challenges of targeting RORγt.[3][4]

Mechanism of Action: Targeting the IL-23/Th17 Axis

The pathogenesis of psoriasis is significantly driven by the IL-23/Th17 inflammatory axis. IL-23, produced by dendritic cells and macrophages, binds to its receptor on T cells, activating the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, this involves Tyrosine kinase 2 (TYK2) and JAK2, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus and promotes the expression of RORγt.

RORγt is the critical transcription factor that drives the differentiation of naive T cells into pathogenic Th17 cells. These Th17 cells are prolific producers of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which act on keratinocytes to cause the hyperproliferation and inflammation characteristic of psoriatic plaques.

This compound functions as a RORγt inverse agonist. By binding to the ligand-binding domain of RORγt, it blocks the transcriptional activity of the receptor, thereby inhibiting Th17 cell differentiation and suppressing the production of IL-17 and other downstream effector cytokines.

Preclinical Data Summary

This compound was identified as a potent and selective inverse agonist of RORγt. Its activity was characterized in various in vitro assays, including cell-based reporter assays and functional assays measuring cytokine inhibition in human whole blood. The compound demonstrated high selectivity for RORγt over other ROR family members and other nuclear receptors.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | Species | Potency (EC₅₀) | Selectivity | Reference |

|---|---|---|---|---|---|

| RORγt | GAL4 Reporter Assay | - | 12 nM | >10 µM for RORα and RORβ | |

| IL-17 Production | Human Whole Blood Assay | Human | 24 nM | Not specified | |

| Other Nuclear Receptors | - | - | >5 µM for PXR; >7.5 µM for LXRα/β | High |

| CYP Enzymes | Inhibition Assays | - | No inhibition | High | |

The efficacy of this compound was evaluated in established preclinical mouse models that recapitulate key features of psoriasis, such as the imiquimod (IMQ)-induced skin inflammation model and the IL-23-induced acanthosis model. In these models, oral administration of this compound led to a significant, dose-dependent reduction in skin inflammation.

Table 2: In Vivo Efficacy of this compound in Mouse Models of Psoriasis

| Model | Species | Dosing Regimen | Key Outcomes | Reference |

|---|---|---|---|---|

| Imiquimod (IMQ)-Induced Skin Inflammation | Mouse | 5 - 45 mg/kg, oral, twice daily | Reduced ear thickness and significant reduction in skin thickening. | |

| IL-23-Induced Acanthosis | Mouse | Not specified | Robust efficacy, comparable to other RORγt inverse agonists. |

| IL-17F Production (in vivo) | Naïve C57BL/6 Mouse | 0.13, 0.79, 4.76 mg/kg, oral, once daily | Dose-dependent reduction of IL-17F. | |

Pharmacokinetic studies in mice were conducted to assess the drug's profile following intravenous and oral administration.

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | IV Dose | PO Dose | Value |

|---|---|---|---|

| Half-life (T₁/₂) | 2 mg/kg | - | 7.7 hours |

| Clearance (CL) | 2 mg/kg | - | 2.7 mL/min•kg |

| Volume of Distribution (Vₛₛ) | 2 mg/kg | - | 1.9 L/kg |

| Bioavailability (F) | - | 4 mg/kg | Not specified |

Data sourced from MedchemExpress, citing preclinical studies.

Detailed Experimental Protocols

This type of cell-based assay is commonly used to quantify the activity of nuclear receptor modulators. It utilizes a chimeric receptor system where the ligand-binding domain (LBD) of the target (RORγt) is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into host cells with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS).

Methodology:

-

Cell Culture & Transfection: Host cells (e.g., HEK293) are cultured in appropriate media and seeded into microplates. Cells are then co-transfected with an expression vector for the RORγt-LBD/GAL4-DBD fusion protein and a reporter plasmid containing the luciferase gene downstream of the GAL4 UAS.

-

Compound Incubation: Following transfection, cells are treated with serial dilutions of this compound or a vehicle control.

-

Lysis: After an appropriate incubation period (e.g., 18-24 hours), the culture medium is removed, and cells are lysed using a buffer that preserves luciferase activity.

-

Signal Measurement: The cell lysate is transferred to an opaque assay plate, and a luciferase substrate solution is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal decreases in the presence of an inverse agonist. The data are normalized, and the concentration-response curve is plotted to determine the EC₅₀ value.

This is a widely used and robust animal model that mimics many of the histopathological and immunological features of human plaque psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and dependence on the IL-23/IL-17 axis.

Methodology:

-

Animals: Typically, BALB/c or C57BL/6 mice are used.

-

Induction: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days. This activates Toll-like receptor 7 (TLR7), initiating an inflammatory cascade that resembles psoriasis.

-

Treatment: The test compound, this compound, is administered orally at various doses, typically starting from the first day of IMQ application and continuing daily throughout the study period.

-

Efficacy Readouts:

-

Clinical Scoring: Skin inflammation is often assessed daily using a scoring system for erythema (redness), scaling, and thickness.

-

Skin Thickness: Ear or back skinfold thickness is measured daily using a digital caliper.

-

Histology: At the end of the study, skin biopsies are collected for histological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis) and inflammatory infiltrate.

-

Biomarker Analysis: Skin samples can be analyzed for gene expression of key cytokines (e.g., IL-17, IL-23) via qPCR or for protein levels via ELISA.

-

Discussion and Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective RORγt inverse agonist with robust efficacy in established in vitro and in vivo models of psoriasis. The compound effectively inhibited IL-17 production and reduced skin inflammation, validating RORγt as a therapeutic target for psoriasis.

However, the development of this compound, along with several other RORγt inhibitors from different companies, was halted. While specific preclinical toxicology findings for this compound are not detailed in the public domain, the discontinuation of multiple candidates in this class suggests potential on-target or off-target safety concerns that proved difficult to overcome.

For researchers and drug developers, the story of this compound underscores the complexities of targeting nuclear hormone receptors for inflammatory diseases. While the preclinical efficacy was promising, the ultimate challenge lies in achieving a therapeutic window that separates efficacy from toxicity. The research surrounding this compound has nonetheless contributed significantly to our understanding of the Th17 pathway and informs the continued search for safer and more effective oral treatments for psoriasis.

References

BMS-986251: A Deep Dive into its Impact on Cytokine Profiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986251 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a master regulator of T helper 17 (Th17) cell differentiation and function. By targeting RORγt, this compound effectively modulates the expression of a key pro-inflammatory cytokine, Interleukin-17 (IL-17), and other related cytokines, positioning it as a promising therapeutic candidate for autoimmune diseases. This technical guide provides an in-depth analysis of the effects of this compound on cytokine profiles, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: RORγt Inhibition

This compound functions as an inverse agonist of RORγt, a nuclear receptor that plays a pivotal role in the transcriptional activation of genes responsible for the differentiation and pro-inflammatory functions of Th17 cells.[1] Th17 cells are a subset of T helper cells that are critical in the pathogenesis of numerous autoimmune and inflammatory diseases, primarily through their production of IL-17A, IL-17F, IL-22, and granulocyte-macrophage colony-stimulating factor (GM-CSF).[2] By binding to RORγt, this compound represses its transcriptional activity, leading to a downstream reduction in the production of these key pro-inflammatory cytokines.

Quantitative Impact on Cytokine Production

The inhibitory effect of this compound on cytokine production has been quantified in various preclinical models. The following tables summarize the available data on its potency and efficacy.

Table 1: In Vitro Potency of this compound

| Assay Target | Assay Type | Species | Potency (EC50/IC50) |

| RORγt | GAL4 Reporter Assay | Human | 12 nM[2][3] |

| IL-17 Production | Human Whole Blood Assay | Human | 24 nM[3] |

Table 2: In Vivo Efficacy of this compound on IL-17F Production

| Model | Species | Dosing | Effect on IL-17F |

| IL-2/IL-23 Stimulated Pharmacodynamic Model | Mouse | Oral | Dose-dependent reduction |

Further detailed quantitative dose-response data for IL-17A, IL-17F, IL-22, and GM-CSF are not publicly available in the reviewed literature.

Signaling Pathways

The IL-23/IL-17 Axis and the Role of RORγt

The differentiation and function of Th17 cells are predominantly driven by the IL-23/IL-17 axis. The cytokine IL-23, which signals through a receptor complex involving the Tyrosine Kinase 2 (TYK2), is crucial for the expansion and stabilization of the Th17 phenotype. Downstream of IL-23 signaling, RORγt acts as the master transcription factor, directly promoting the expression of IL-17A, IL-17F, and IL-22. This compound intervenes at this critical juncture by inhibiting RORγt.

This compound Mechanism of Action Workflow

The following diagram illustrates the workflow of how this compound ultimately leads to a reduction in inflammation.

Experimental Protocols

Human Whole Blood Assay for IL-17 Inhibition

This assay is designed to assess the potency of a compound in inhibiting cytokine production in a physiologically relevant matrix.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into sodium heparin tubes.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Stimulation: An aliquot of whole blood is pre-incubated with the compound or vehicle control. Subsequently, the blood is stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies) to induce T-cell activation and cytokine production.

-

Incubation: The stimulated blood is incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Cytokine Measurement: Following incubation, plasma is separated by centrifugation. The concentration of IL-17 in the plasma is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve of IL-17 inhibition to a four-parameter logistic equation.

Mouse IL-2/IL-23 Stimulated Pharmacodynamic Model

This in vivo model is utilized to evaluate the pharmacodynamic effect of a compound on cytokine production in a living organism.

Methodology:

-

Animal Model: Naïve mice (e.g., C57BL/6) are used for the study.

-

Compound Administration: this compound is administered orally at various doses.

-

Cytokine Induction: At a specified time post-compound administration, mice are injected with recombinant mouse Interleukin-2 (IL-2) and Interleukin-23 (IL-23) to induce a robust in vivo IL-17 response.

-

Sample Collection: At the peak of the expected cytokine response (typically a few hours after IL-2/IL-23 injection), blood is collected, and serum is prepared.

-

Cytokine Measurement: The concentration of IL-17F (and other relevant cytokines) in the serum is measured using a specific and sensitive immunoassay.

-

Data Analysis: The percentage of inhibition of cytokine production at each dose level is calculated relative to the vehicle-treated control group to determine the in vivo dose-response relationship.

Conclusion

This compound demonstrates potent and selective inhibition of the RORγt, leading to a significant reduction in the production of the key pro-inflammatory cytokine IL-17. The available data from in vitro and in vivo preclinical models support its mechanism of action and highlight its therapeutic potential for the treatment of Th17-mediated autoimmune diseases. Further clinical investigation is warranted to fully elucidate its cytokine profile in human subjects and its overall clinical efficacy and safety.

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Allosteric Pocket: A Technical Guide to the Interaction of BMS-986251 with RORγt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of BMS-986251, a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). This document details the molecular interactions within the binding pocket, summarizes key quantitative data, and provides detailed experimental protocols for the assays cited.

Introduction: RORγt as a Therapeutic Target

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation.[1] Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. RORγt drives the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1] Consequently, inhibition of RORγt activity presents a compelling therapeutic strategy for the treatment of Th17-mediated diseases.

This compound is a novel, orally bioavailable small molecule that acts as an inverse agonist of RORγt.[2] By binding to the receptor, it modulates its conformation, leading to the repression of target gene transcription and subsequent reduction in pro-inflammatory cytokine production.[2] This guide delves into the specifics of this interaction, providing a technical resource for researchers in the field.

The RORγt Signaling Pathway and Mechanism of Inverse Agonism

RORγt, upon binding to its response elements (ROREs) in the promoter regions of target genes, recruits coactivator proteins to initiate transcription. The C-terminal ligand-binding domain (LBD) of RORγt contains a constitutively active Activation Function-2 (AF-2) domain, which includes a mobile helix 12 (H12). In the active state, H12 adopts a conformation that facilitates coactivator binding.

Inverse agonists like this compound bind to the LBD and induce a conformational change that repositions H12, disrupting the coactivator binding site.[3] This prevents the recruitment of transcriptional machinery and leads to a decrease in the expression of RORγt target genes, such as IL17A and IL17F.

The Binding Pocket of this compound on RORγt

The interaction of this compound with the RORγt ligand-binding domain has been elucidated through X-ray crystallography (PDB ID: 6VQF). This compound binds to an allosteric pocket within the LBD, distinct from the orthosteric site where endogenous ligands are thought to bind. This binding event induces a significant conformational change in helix 12, leading to the inverse agonist activity.

Key interactions observed in the co-crystal structure include:

-

Hydrogen Bonds: The carboxylate group of this compound forms crucial hydrogen bonds with the side chains of Arg364 and Arg367 . The amide carbonyl establishes a hydrogen bond with the backbone of Phe377 .

-

Hydrophobic Interactions: The tricyclic core of the molecule is nestled in a hydrophobic pocket, with notable interactions with residues such as Ala368 on helix 5.

These interactions collectively stabilize a conformation of RORγt that is incompatible with coactivator binding, thereby inhibiting its transcriptional activity.

Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | EC50 (nM) |

| RORγt GAL4 Reporter Assay | Jurkat | Inverse Agonism | 12 |

| IL-17 Human Whole Blood Assay | Primary Cells | IL-17 Inhibition | 24 |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (µM) | AUC (µM·h) |

| Mouse | IV | 2 | 7.7 | 2.7 | 1.9 | - | - |

| Mouse | PO | 4 | - | - | - | 4.8 | 37 |

| Rat | IV | 2 | 11 | 1.3 | 1.25 | - | - |

| Rat | PO | 4 | - | - | - | 4.7 | 64 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

RORγt Ligand-Binding Domain (LBD) Expression and Purification for Crystallography

-

Construct: The human RORγt LBD (amino acids 261-518) is cloned into an E. coli expression vector with an N-terminal His6-tag followed by a TEV protease cleavage site.

-

Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

-

Lysis: Cell pellets are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP). Cells are lysed by sonication, and the lysate is cleared by centrifugation.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 25 mM imidazole, and the protein is eluted with lysis buffer containing 250 mM imidazole.

-

Tag Cleavage and Size-Exclusion Chromatography: The His6-tag is cleaved by incubation with TEV protease overnight at 4°C during dialysis against a low-imidazole buffer. The cleaved protein is further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.

-

Purity and Concentration: Protein purity is assessed by SDS-PAGE, and the protein is concentrated to 10-15 mg/mL for crystallization trials.

Co-crystallization and X-ray Diffraction

-

Complex Formation: Purified RORγt LBD is incubated with a 3-fold molar excess of this compound (dissolved in DMSO) for 1 hour on ice.

-

Crystallization: The RORγt LBD/BMS-986251 complex is crystallized using the hanging drop vapor diffusion method. Crystals are typically grown by mixing the complex solution 1:1 with a reservoir solution containing 0.1 M MES pH 6.5, 20% PEG 3350, and 0.2 M ammonium sulfate at 20°C.

-

Data Collection: Crystals are cryoprotected by briefly soaking them in the reservoir solution supplemented with 20% glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a previously determined RORγt LBD structure as a search model. The model is refined using standard crystallographic software.

RORγt GAL4 Reporter Gene Assay

-

Cell Line and Plasmids: Jurkat cells are used for this assay. The cells are transiently transfected with two plasmids: a pBIND vector containing the GAL4 DNA-binding domain fused to the RORγt LBD and a pGL4.31 vector containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

-

Transfection: Jurkat cells are transfected using an appropriate method, such as electroporation or a lipid-based transfection reagent, according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, the transfected cells are plated in 96-well plates and treated with serial dilutions of this compound or vehicle control (DMSO).

-

Luciferase Assay: Following a 16-24 hour incubation with the compound, luciferase activity is measured using a commercial luciferase assay system (e.g., Promega Dual-Glo® Luciferase Assay System). A constitutively expressed Renilla luciferase reporter can be co-transfected to normalize for transfection efficiency and cell viability.

-

Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration, and the EC50 value is determined using a four-parameter logistic fit.

Human Whole Blood IL-17 Release Assay

-

Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.

-

Compound Pre-incubation: The whole blood is pre-incubated with serial dilutions of this compound or vehicle control for 1 hour at 37°C.

-

Stimulation: T-cell activation is induced by adding anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to the blood samples.

-

Incubation: The stimulated blood is incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Plasma Collection: After incubation, the plasma is separated by centrifugation.

-

Cytokine Measurement: The concentration of IL-17A in the plasma is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of IL-17A inhibition is calculated relative to the vehicle-treated control, and the EC50 value is determined by non-linear regression analysis.

Conclusion

This compound represents a significant advancement in the development of small-molecule therapeutics for autoimmune diseases. Its potent and selective inverse agonist activity against RORγt is driven by its unique binding mode within an allosteric pocket of the ligand-binding domain. The data and protocols presented in this guide offer a comprehensive technical resource for researchers working to further understand the role of RORγt in health and disease and to develop the next generation of RORγt modulators.

References

The Impact of BMS-986251 on T-Cell Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986251 is an orally active, selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is the master transcription factor responsible for the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[2] By inhibiting RORγt activity, this compound effectively suppresses the Th17 cell lineage and the production of its hallmark pro-inflammatory cytokine, Interleukin-17 (IL-17).[2] This technical guide provides an in-depth analysis of the known and potential impacts of this compound on the broader landscape of T-cell differentiation, including its effects on Th1, Th2, and regulatory T (Treg) cell lineages.

Core Mechanism of Action: RORγt Inhibition

RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences and drives the transcription of genes essential for Th17 cell differentiation and function.[3] These genes include those encoding for IL-17A, IL-17F, IL-22, and the IL-23 receptor. The IL-23/IL-17 axis is a well-established pathway in the pathophysiology of diseases like psoriasis. This compound, as an inverse agonist, binds to RORγt and promotes a conformational change that represses its transcriptional activity. This leads to a dose-dependent reduction in the production of IL-17.

Impact on T-Cell Differentiation

The primary and most well-documented effect of this compound is the potent inhibition of Th17 cell differentiation. However, due to the interconnected nature of T-cell lineage commitment, targeting RORγt can have broader implications for the balance between different T-cell subsets.

T Helper 17 (Th17) Cells

This compound directly and potently suppresses the differentiation of naïve CD4+ T cells into Th17 cells. This is achieved through the inhibition of RORγt, which prevents the expression of key Th17-associated cytokines and transcription factors. In preclinical models, this compound has demonstrated a significant, dose-dependent reduction in IL-17F production.

Regulatory T (Treg) Cells

There is a reciprocal relationship between the differentiation pathways of Th17 and Treg cells. Both lineages require Transforming Growth Factor-beta (TGF-β) for their initial development; however, the presence of pro-inflammatory cytokines like IL-6 pushes the differentiation towards a Th17 phenotype, while their absence favors the generation of Foxp3+ Treg cells. By inhibiting RORγt, this compound may indirectly promote the differentiation of Treg cells. Some studies with other RORγt inverse agonists have shown that they can promote Treg differentiation and enhance the expression of Foxp3, the master regulator of Treg cells. This suggests a potential immunomodulatory benefit of this compound beyond the simple suppression of Th17 cells.

T Helper 1 (Th1) and T Helper 2 (Th2) Cells

The effect of RORγt inhibition on the Th1/Th2 balance is less clear and appears to be context-dependent. Some studies using RORγt inhibitors have reported a decrease in IFN-γ, the signature cytokine of Th1 cells, suggesting a potential dampening of the Th1 response. Conversely, other research indicates that RORγt inhibition does not significantly affect Th1 or Th2 polarization. It is hypothesized that by blocking the Th17 pathway, the immune response may be skewed towards either a Th1 or Th2 phenotype depending on the specific cytokine milieu. Further investigation is required to fully elucidate the precise impact of this compound on the Th1/Th2 axis.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and the general effects of RORγt inhibition on T-cell differentiation.

| Parameter | Value | Assay | Reference |

| This compound EC50 for RORγt | 12 nM | RORγt GAL4 Assay | |

| This compound EC50 for IL-17 Inhibition | 24 nM | Human Whole Blood Assay |

Table 1: In Vitro Potency of this compound

| T-Cell Subset | Key Transcription Factor | Effect of RORγt Inhibition | Key Cytokines Affected |

| Th17 | RORγt | Potent Inhibition | ↓ IL-17A, IL-17F, IL-22 |

| Treg | Foxp3 | Potential Promotion | ↑ IL-10 (potential) |

| Th1 | T-bet | Variable / Context-Dependent | ↕ IFN-γ |

| Th2 | GATA-3 | Variable / Context-Dependent | ↕ IL-4, IL-5, IL-13 |

Table 2: General Impact of RORγt Inhibition on T-Cell Subsets

Signaling Pathways and Experimental Workflows

RORγt Signaling Pathway in Th17 Differentiation

The following diagram illustrates the central role of RORγt in the Th17 differentiation pathway and the point of intervention for this compound.

References

The Pharmacodynamics of BMS-986251: A Potent and Selective RORγt Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986251 is an orally active, small molecule that functions as a potent and selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a nuclear hormone receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] The IL-23/IL-17 signaling pathway is a key driver of various autoimmune diseases, including psoriasis. By inhibiting RORγt, this compound effectively suppresses this pathway, leading to a reduction in IL-17 production and downstream inflammatory responses. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Core Mechanism of Action: RORγt Inverse Agonism

This compound exerts its pharmacological effects by binding to the ligand-binding domain of RORγt and functioning as an inverse agonist. This action stabilizes the receptor in an inactive conformation, leading to the repression of its transcriptional activity. The primary consequence of RORγt inhibition is the suppression of the differentiation of naive CD4+ T cells into pathogenic Th17 cells. This, in turn, leads to a significant reduction in the production and release of pro-inflammatory cytokines that are characteristic of the Th17 lineage, including IL-17A, IL-17F, IL-21, and IL-22.

Signaling Pathway

The following diagram illustrates the IL-23/IL-17 signaling pathway and the point of intervention for this compound.

Quantitative Pharmacodynamic Data

The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

In Vitro Potency

| Assay | Description | EC50 (nM) |

| RORγt GAL4 Reporter Assay | A cell-based assay measuring the inverse agonist activity of this compound on the RORγt receptor in a Jurkat T-cell line. | 12 |

| Human Whole Blood IL-17 Assay | An ex vivo assay measuring the inhibition of IL-17 production in human whole blood stimulated to induce a Th17 response. | 24 |

In Vivo Efficacy in Preclinical Models

| Model | Species | Dosing Regimen | Key Finding |

| Mouse Acanthosis Model | Mouse | 2, 7, and 20 mg/kg BID, oral | Dose-dependent reduction in skin thickening. |

| Imiquimod-Induced Psoriasis Model | Mouse | 2, 7, and 20 mg/kg BID, oral | Significant reduction in imiquimod-induced skin thickening at all doses. |

| IL-2/IL-23 Stimulated Pharmacodynamic Model | Mouse | 0.13, 0.79, and 4.76 mg/kg, oral | Dose-dependent inhibition of IL-17F production. |

Detailed Experimental Protocols

In Vitro Assays

1. RORγt GAL4 Reporter Gene Assay

This assay is designed to quantify the inverse agonist activity of a compound on the RORγt receptor.

-

Cell Line: Jurkat cells, a human T-lymphocyte cell line, are commonly used as they endogenously express components of the T-cell signaling machinery.

-

Plasmids:

-

An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain of human RORγt.

-

A reporter plasmid containing a promoter with multiple GAL4 upstream activation sequences (UAS) driving the expression of a reporter gene, typically firefly luciferase.

-

A control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.

-

-

Methodology:

-

Jurkat cells are co-transfected with the RORγt expression vector and the luciferase reporter plasmids using a suitable transfection reagent (e.g., electroporation or lipid-based transfection).

-

Transfected cells are plated in 96-well plates and incubated for a period to allow for protein expression (typically 24 hours).

-

Cells are then treated with serial dilutions of this compound or vehicle control (e.g., DMSO).

-

Following an incubation period (typically 18-24 hours), cell lysates are prepared.

-

Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

The EC50 value is calculated from the dose-response curve, representing the concentration of this compound that causes a 50% reduction in the basal luciferase activity.

-

2. Human Whole Blood IL-17 Assay

This ex vivo assay assesses the ability of a compound to inhibit the production of IL-17 in a physiologically relevant human matrix.

-

Sample: Freshly drawn human whole blood from healthy donors.

-

Stimulation: A cocktail of stimulants is used to activate T cells and induce IL-17 production. This typically includes anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor engagement, often in combination with a cytokine like IL-23 to promote Th17 differentiation.

-

Methodology:

-

Heparinized human whole blood is pre-incubated with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

-

The blood is then stimulated with the activation cocktail (e.g., anti-CD3/anti-CD28/IL-23) to induce IL-17 production.

-

The samples are incubated for an extended period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, plasma is separated by centrifugation.

-

The concentration of IL-17 in the plasma is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Luminex-based bead array.

-

The EC50 value is determined from the dose-response curve, representing the concentration of this compound that inhibits IL-17 production by 50%.

-

In Vivo Models

1. Imiquimod-Induced Psoriasis Model

This is a widely used preclinical model that recapitulates many of the key features of human psoriasis.

-

Animal Strain: Typically, BALB/c or C57BL/6 mice are used.

-

Induction of Psoriasis: A daily topical application of imiquimod cream (5%) is applied to the shaved back and/or ears of the mice for a period of 5-7 consecutive days. Imiquimod is a Toll-like receptor 7 (TLR7) agonist that induces a robust inflammatory response characterized by skin thickening (acanthosis), scaling, and erythema, which is dependent on the IL-23/IL-17 axis.

-

Treatment: this compound is administered orally (e.g., by gavage) at various doses, typically starting from the first day of imiquimod application and continuing throughout the study. A vehicle control group and often a positive control group (e.g., a topical corticosteroid or another systemic anti-psoriatic agent) are included.

-

Endpoint Measurements:

-

Clinical Scoring: Skin inflammation is assessed daily or every other day using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.

-

Skin Thickness: Caliper measurements of the ear or a fold of dorsal skin are taken to quantify edema and inflammation.

-

Histopathology: At the end of the study, skin biopsies are collected for histological analysis (H&E staining) to assess epidermal hyperplasia, inflammatory cell infiltration, and other psoriatic features.

-

Cytokine Analysis: Skin tissue can be homogenized to measure the levels of key inflammatory cytokines, including IL-17A, IL-17F, and IL-23, by ELISA or qPCR.

-

2. IL-2/IL-23 Stimulated Pharmacodynamic Model

This acute in vivo model is used to assess the direct pharmacodynamic effect of a compound on the IL-23/IL-17 axis.

-

Animal Strain: C57BL/6 mice are commonly used.

-

Stimulation: Mice are injected with recombinant murine IL-2 and IL-23 to drive the production of IL-17 from T cells.

-

Treatment: this compound is administered orally at various doses prior to or concurrently with the cytokine stimulation.

-

Methodology:

-

Mice are treated with a single oral dose of this compound or vehicle.

-

Shortly after treatment (e.g., 30-60 minutes), mice are injected intraperitoneally or intravenously with a combination of recombinant IL-2 and IL-23.

-

At a specified time point after stimulation (e.g., 4-6 hours), blood is collected.

-

Serum or plasma is prepared, and the levels of IL-17A and/or IL-17F are measured by ELISA or a similar immunoassay.

-

-

Endpoint: The primary endpoint is the dose-dependent reduction in serum IL-17 levels in the this compound-treated groups compared to the vehicle-treated group.

Conclusion

This compound is a potent and selective RORγt inverse agonist with a well-defined pharmacodynamic profile. Its mechanism of action, centered on the inhibition of the IL-23/IL-17 inflammatory axis, has been robustly demonstrated in a variety of in vitro and in vivo models relevant to autoimmune diseases such as psoriasis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of the preclinical pharmacodynamics of this compound for researchers and drug development professionals. The promising preclinical profile of this compound highlighted its potential as a therapeutic agent for Th17-mediated inflammatory conditions.

References

- 1. Simple and robust two-step ex vivo whole blood stimulation assay suitable for investigating IL-17 pathway in a clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Skin expression of IL-23 drives the development of psoriasis and psoriatic arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

BMS-986251: A Technical Overview of its High Selectivity for RORγt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of BMS-986251, a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). A comprehensive summary of its activity against other ROR isoforms is presented, alongside detailed methodologies for the key experiments used to determine this selectivity.

Core Data Summary: Selectivity of this compound

This compound demonstrates exceptional selectivity for RORγt over other ROR family members, namely RORα and RORβ. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. The quantitative data supporting this selectivity is summarized in the table below.

| Target Isoform | Assay Type | Metric | Value (nM) | Selectivity Fold (vs. RORγt) |

| RORγt | RORγt GAL4 Reporter Assay | EC50 | 12 nM[1][2][3] | - |

| RORα | RORα GAL4 Reporter Assay | EC50 | >10,000 nM[2][4] | >833-fold |

| RORβ | RORβ GAL4 Reporter Assay | EC50 | >10,000 nM | >833-fold |

| RORα | Not Specified | IC50 | >5,000 nM | >416-fold |

| RORβ | Not Specified | IC50 | >5,000 nM | >416-fold |

RORγt Signaling Pathway and this compound Mechanism of Action

RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune diseases through their production of pro-inflammatory cytokines like IL-17. This compound acts as an inverse agonist, binding to RORγt and reducing its transcriptional activity, thereby inhibiting the production of IL-17.

RORγt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the selectivity of this compound.

RORγt, RORα, and RORβ GAL4 Reporter Gene Assays

This cell-based assay is designed to measure the transcriptional activity of the ROR isoforms in the presence of a test compound.

Principle: A fusion protein is constructed containing the ligand-binding domain (LBD) of the ROR isoform of interest (RORγt, RORα, or RORβ) and the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein, when expressed in a suitable host cell line (e.g., Jurkat or HEK293T), can bind to a GAL4 upstream activation sequence (UAS). The UAS drives the expression of a reporter gene, typically firefly luciferase. An inverse agonist like this compound will bind to the ROR LBD and inhibit this transcriptional activity, leading to a dose-dependent decrease in the luciferase signal.

Materials:

-

Cell Line: Jurkat or HEK293T cells.

-

Plasmids:

-

Expression plasmid for GAL4-ROR LBD fusion protein (separate plasmids for RORγt, RORα, and RORβ LBDs).

-

Reporter plasmid containing a GAL4 UAS upstream of a luciferase gene.

-

Control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Reagents:

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound stock solution (in DMSO).

-

Dual-luciferase reporter assay system.

-

96-well cell culture plates.

-

Luminometer.

-

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and incubate overnight.

-

Transfection: Co-transfect the cells with the GAL4-ROR LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

-

Compound Treatment: After incubation to allow for plasmid expression, treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 18-24 hours).

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Human Whole Blood Assay for IL-17 Inhibition

This ex vivo assay measures the ability of a compound to inhibit the production of IL-17 from stimulated T cells in a physiologically relevant matrix.

Principle: Whole blood from healthy human donors is stimulated with agents that induce the differentiation of Th17 cells and the subsequent production of IL-17. The effect of a test compound on this cytokine production is then quantified.

Materials:

-

Freshly drawn human whole blood (using an anticoagulant such as heparin).

-

Stimulants: A cocktail of antibodies and cytokines to stimulate T cells, such as anti-CD3 and anti-CD28 antibodies, along with IL-23.

-

This compound stock solution (in DMSO).

-

RPMI-1640 medium.

-

96-well plates.

-

CO2 incubator.

-

Centrifuge.

-

Human IL-17 ELISA kit.

Procedure:

-

Blood Dilution: Dilute the whole blood with RPMI-1640 medium.

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the diluted blood in a 96-well plate.

-

Stimulation: Add the stimulation cocktail to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a CO2 incubator.

-

Plasma Collection: Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.

-

IL-17 Quantification: Measure the concentration of IL-17 in the plasma samples using a human IL-17 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-17 concentration against the concentration of this compound and determine the EC50 value.

Experimental Workflow for Selectivity Assessment

The following diagram illustrates the general workflow for assessing the selectivity of this compound.

Workflow for assessing the selectivity of this compound.

References

An In-Depth Technical Guide to the History of BMS-986251 and the Terminated Clinical Trial NCT03329885

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug BMS-986251, focusing on its mechanism of action, preclinical development, and the history of the terminated Phase 1/2 clinical trial NCT03329885. The development of this compound was halted due to safety concerns arising from preclinical studies, specifically the observation of thymic lymphomas in a mouse carcinogenicity study.[1] Consequently, detailed clinical data from the NCT03329885 trial have not been publicly disseminated. This guide, therefore, summarizes the available preclinical data to offer a thorough understanding of the compound's biological activity and the rationale for its initial clinical investigation.

Introduction to this compound